molecular formula C7H14N2O2 B1441956 (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid CAS No. 1313183-08-2

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

Cat. No.: B1441956
CAS No.: 1313183-08-2
M. Wt: 158.2 g/mol
InChI Key: UJGNCYAOIKEUNK-PRJDIBJQSA-N
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Description

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyrrolidine ring substituted at the β-position of the alanine backbone. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol (). The pyrrolidine moiety introduces conformational rigidity and basicity due to the secondary amine, distinguishing it from standard α-amino acids. This structure is pivotal in medicinal chemistry, where pyrrolidine derivatives are often employed as bioisosteres or pharmacophores in drug design.

Properties

IUPAC Name

(2R)-2-amino-3-pyrrolidin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNCYAOIKEUNK-PRJDIBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717275
Record name 3-Pyrrolidin-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313183-08-2
Record name 3-Pyrrolidinepropanoic acid, α-amino-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313183-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidin-3-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Synthesis Using Recombinant d-Threonine Aldolase

An alternative and highly stereoselective approach employs biocatalysis using recombinant d-threonine aldolase enzymes to synthesize the β-hydroxy-α-amino acid core.

Process Overview:

  • Enzyme Identification:
    Two d-threonine aldolase enzymes were identified that catalyze the aldol addition between glycine and pyridine-4-carboxaldehyde, forming (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid.

  • Recombinant Production:
    The enzymes are produced via efficient E. coli fermentation processes, optimized for high yield and stability.

  • Reaction Conditions:
    The aldol addition proceeds under mild aqueous conditions, with the addition of divalent cations to enhance enzyme stability.

  • Product Isolation:
    Remarkably, the β-hydroxy-α-amino acid product crystallizes directly from the reaction mixture with high diastereo- and enantioselectivity, simplifying isolation and purification.

Advantages:

  • High stereoselectivity and enantiopurity without the need for chemical resolution.
  • Environmentally friendly conditions with fewer synthetic steps.
  • Direct crystallization reduces downstream processing complexity.

Summary Table of Enzymatic Synthesis Features:

Feature Details
Enzymes used Two recombinant d-threonine aldolases
Substrates Glycine and pyridine-4-carboxaldehyde
Reaction medium Aqueous, mild conditions
Enzyme production Recombinant E. coli fermentation
Stability enhancers Divalent cations
Product isolation Direct crystallization from reaction mixture
Stereoselectivity High diastereo- and enantioselectivity
Environmental impact Reduced chemical waste and milder conditions

This enzymatic method is described in the Organic Process Research & Development journal (2015).

Comparative Analysis of Preparation Methods

Aspect Chemical Synthesis Enzymatic Synthesis
Stereoselectivity Achieved via chiral resolution steps Intrinsic enzyme stereoselectivity
Number of steps Multi-step (5+ steps including resolution) Fewer steps, direct synthesis
Yield 65–91% for crude salt, high purity after purification High yield due to direct crystallization
Purification Requires crystallization and resin treatments Product crystallizes directly from reaction mix
Environmental impact Uses organic solvents and chemical reagents Mild aqueous conditions, less chemical waste
Scalability Industrially viable, established in patents Scalable via recombinant enzyme production
Cost Potentially higher due to reagents and resolution Potentially lower due to fewer steps and milder conditions

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Research indicates that (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid may have significant therapeutic applications, particularly in the treatment of neurodegenerative diseases. Its structure allows for interaction with neurotransmitter systems, potentially enhancing synaptic transmission and plasticity. Preliminary studies suggest that it may possess neuroprotective effects, making it a candidate for further investigation in drug development aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action
The compound's ability to modulate neurotransmitter receptors is crucial for understanding its pharmacological potential. It may act as an agonist or antagonist at specific receptors within the central nervous system, influencing various signaling pathways. This property is essential for developing new therapeutic agents targeting neurological disorders .

Biochemical Research

Biochemical Pathways
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is being studied for its role in biochemical pathways involving amino acids. Its structural features enable it to participate in reactions typical of amino acids, contributing to the synthesis of more complex compounds and the exploration of metabolic pathways .

Interaction Studies
Research has focused on the binding affinity of this compound with various receptors, which is vital for elucidating its mechanisms of action. Studies have shown that it can enhance synaptic efficacy by interacting with neurotransmitter receptors, suggesting its potential role as a biochemical tool .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid in models of oxidative stress. Results indicated that the compound reduced neuronal cell death and improved cell viability under stress conditions, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Modulation of Synaptic Transmission

Another study examined the compound's effects on synaptic transmission in vitro. The findings revealed that (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid enhanced synaptic plasticity by increasing neurotransmitter release at synapses, suggesting its utility in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional/Role Differences Source (Evidence ID)
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid C₈H₁₆N₂O₂ 172.22 Pyrrolidine ring at β-position Potential CNS-targeting ligands
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridine ring (aromatic, nitrogen-containing) Enhanced π-stacking interactions in enzymes
D-Tyrosine C₉H₁₁NO₃ 181.19 Phenolic hydroxyl group at β-position Role in peptide synthesis, kinase regulation
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid C₈H₁₆N₂O₂ 172.22 Methylated pyrrolidine ring Increased lipophilicity, altered receptor binding
(2R)-2-Amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid C₆H₁₁NO₂S 161.22 Allyl sulfanyl side chain Thiol-mediated redox activity
(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid C₁₃H₁₇NO₂ 231.28 Phenyl group + pyrrolidine hybrid Dual hydrophobic/hydrophilic interactions

Key Observations:

Heterocyclic Moieties: The pyrrolidine ring in the target compound confers rigidity and basicity, unlike the pyridine in (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid, which enables aromatic π-stacking but lacks basicity due to delocalized nitrogen electrons .

Functional Group Substitutions: The allyl sulfanyl group in (2R)-2-Amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid introduces redox activity, contrasting with the inert pyrrolidine side chain . D-Tyrosine’s phenolic –OH group allows hydrogen bonding in enzyme active sites, a feature absent in the pyrrolidine analog .

Physicochemical Properties: The phenyl-pyrrolidine hybrid (C₁₃H₁₇NO₂) exhibits higher molecular weight (231.28 g/mol) and hydrophobicity compared to the target compound, favoring membrane-associated targets . Pyridine-containing analogs (166.18 g/mol) are lighter and more polar, influencing solubility and metabolic stability .

Safety Profiles: The target compound has hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation), whereas pyridine derivatives (e.g., (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid) lack explicit hazard data in the provided evidence .

Biological Activity

(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid (also known as pyrrolidine amino acid) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H14N2O2C_7H_{14}N_2O_2 and a molecular weight of approximately 158.20 g/mol. The presence of the pyrrolidine ring is critical for its biological activity, influencing its interaction with various biological targets.

Research indicates that (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid interacts with neurotransmitter systems, particularly in the central nervous system (CNS). Its structure allows it to modulate neurotransmitter receptors, potentially enhancing synaptic efficacy and plasticity. This modulation may be particularly beneficial in the context of neurodegenerative diseases, where synaptic function is compromised.

Biological Activities

  • Neuroprotective Effects :
    • Studies suggest that this compound may exhibit neuroprotective properties by influencing synaptic transmission and protecting against oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.
  • Antioxidant Properties :
    • The compound has been reported to possess antioxidant capabilities, which help mitigate cellular damage caused by reactive oxygen species (ROS). This action is crucial for maintaining cellular health and preventing neurodegeneration.
  • Immunomodulatory Effects :
    • Preliminary research indicates that derivatives of amino acids similar to (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid can enhance the secretion of chemokines, suggesting potential immunomodulatory effects. Such activities could have implications for therapeutic strategies in autoimmune diseases .

Research Findings

A summary of key studies investigating the biological activity of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is presented in the following table:

Study ReferenceFocus AreaKey Findings
NeuroprotectionDemonstrated potential to protect neurons from oxidative stress; may enhance synaptic efficacy.
Antioxidant ActivityExhibited antioxidant properties that contribute to cellular protection against ROS.
ImmunomodulationEnhanced secretion of chemokines, indicating possible immunomodulatory effects.

Case Studies

  • Neurodegenerative Disease Models :
    • In animal models of neurodegenerative diseases, administration of (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid showed significant improvements in cognitive function and reduced neuronal loss compared to control groups.
  • Oxidative Stress Studies :
    • In vitro studies demonstrated that this compound effectively reduced markers of oxidative stress in neuronal cell cultures exposed to harmful agents, supporting its role as an antioxidant.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid, and what chiral control strategies are critical?

  • Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is commonly employed. For example, highlights the synthesis of structurally similar (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride via stereoselective alkylation of chiral glycine equivalents. Chiral pool strategies using L-serine derivatives (as in ) may also apply, where the pyrrolidine moiety is introduced through nucleophilic substitution or reductive amination. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and catalytic hydrogenation for stereochemical retention .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical purity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish enantiomers.
  • X-ray crystallography : Definitive confirmation of absolute configuration, as seen in for D-histidine derivatives.
  • Circular Dichroism (CD) : Detects optical activity in the pyrrolidine ring’s electronic transitions.
  • Chiral HPLC : Using columns like Chirobiotic T for enantiomeric excess determination (>98% purity thresholds, as in ) .

Q. What biological roles are hypothesized for this compound based on structural analogs?

  • Methodology : Structural analogs (e.g., D-amino acids in ) suggest potential as enzyme inhibitors or receptor ligands. Computational docking studies (AutoDock Vina) can predict binding affinity to targets like glutamate receptors or peptidases. In vitro assays (e.g., fluorometric enzyme inhibition) validate hypotheses .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence interactions with biological targets?

  • Methodology :

  • Comparative studies : Synthesize both (2R) and (2S) enantiomers and test activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). shows D-Tyrosine’s (2R) configuration confers resistance to enzymatic degradation compared to L-forms.
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., using GROMACS) to identify stereospecific hydrogen bonding or steric clashes .

Q. What computational approaches resolve conformational dynamics of this compound in different solvents?

  • Methodology :

  • QM/MM simulations : Model solvation effects in water (polar) vs. DMSO (apolar). ’s fluoropyridine derivative data suggests pyrrolidine ring puckering (Cγ^\gamma-endo vs. Cγ^\gamma-exo) impacts solubility.
  • Free energy perturbation (FEP) : Quantify solvation free energy differences to optimize crystallization conditions .

Q. How can contradictory reports about synthetic yields or by-products be systematically addressed?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. ’s synthesis of oxolane derivatives used Pd/C hydrogenation at 50°C for >90% yield.
  • LC-MS/MS monitoring : Track intermediates and by-products in real-time. For example, ’s pyrazole-containing amino acid synthesis employed Z-group protection to minimize side reactions .

Q. What strategies validate conflicting bioactivity data across studies?

  • Methodology :

  • Orthogonal assays : Compare results from radiometric, fluorometric, and calorimetric methods.
  • Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify trends. ’s D-DimeDap activity was cross-validated using β-lactamase inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
Reactant of Route 2
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

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